Cy7.5 Fluorescent Dye: A Comprehensive Technical Guide for Researchers
Cy7.5 Fluorescent Dye: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the near-infrared fluorescent dye, Cy7.5, tailored for researchers, scientists, and drug development professionals. This guide details its core properties, applications, and the experimental protocols necessary for its effective use in advanced biological research.
Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool in the fields of biochemistry and molecular biology.[1] Belonging to the cyanine dye family, it is characterized by two nitrogen atoms linked by an odd number of methine units.[2][3] Its prominence stems from its long-wavelength spectral properties, which fall within the NIR window (700-900 nm). This region is advantageous for biological imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration, making Cy7.5 particularly well-suited for in vivo imaging applications.[1][4][5][6]
Core Properties of Cy7.5
Cy7.5 exhibits a high molar extinction coefficient and a respectable quantum yield, contributing to its bright fluorescent signal.[1] The dye's spectral characteristics, along with other key quantitative data, are summarized in the table below. Its photostability and pH insensitivity across a broad range (pH 3-10) further enhance its utility in diverse experimental conditions.[1][4]
| Property | Value | Source(s) |
| Maximum Excitation Wavelength (λabs) | ~788 nm | [1][7] |
| Maximum Emission Wavelength (λem) | ~808 nm | [1][7] |
| Stokes Shift | ~20 nm | [1] |
| Molar Extinction Coefficient (ε) | 223,000 L·mol-1·cm-1 | [7] |
| Fluorescence Quantum Yield (Φ) | 0.10 | [7][8] |
| Molecular Weight | Varies by derivative (e.g., ~943.09 g/mol for a specific form) | [9] |
| Solubility | Soluble in organic solvents like DMSO and DMF; water solubility varies by derivative (sulfo-cyanine versions are water-soluble).[9][10][11] |
Key Applications in Research and Drug Development
The unique spectral properties of Cy7.5 make it a versatile dye for a range of applications:
-
In Vivo Imaging: This is a primary application of Cy7.5.[1] Its emission in the NIR spectrum allows for deep tissue imaging with minimal background signal, making it ideal for tracking cells, biomolecules, and drug candidates in small animal models.[5][6][12]
-
Fluorescence Microscopy: Cy7.5 is used for clear imaging of cellular structures and processes.[1]
-
Flow Cytometry: The dye provides distinct and reliable signals for cell sorting and analysis.[1]
-
Bioanalytical Assays: It is effective for the detection and analysis of multiple biomolecular targets.[1]
Experimental Protocols: Labeling Biomolecules with Cy7.5
Cy7.5 can be conjugated to various biomolecules, including proteins, antibodies, peptides, and oligonucleotides, through different reactive chemistries.[2][9] The most common methods involve amine-reactive NHS esters and thiol-reactive maleimides.
General Workflow for Biomolecule Conjugation and In Vivo Imaging
The following diagram illustrates a typical workflow from labeling a target protein with Cy7.5 to its application in small animal in vivo imaging.
Protocol 1: Amine-Reactive Labeling using Cy7.5 NHS Ester
This protocol is suitable for labeling proteins and other biomolecules containing primary amines (e.g., the ε-amino group of lysine residues).[10]
1. Reagent Preparation:
- Protein Solution: Prepare the protein (e.g., antibody) at a concentration of 2-10 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS).[2][13] The pH should be adjusted to 8.0-9.0 to ensure the primary amines are deprotonated and reactive. A common choice is 0.1 M sodium bicarbonate buffer (pH 8.3-8.5).[14]
- Cy7.5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy7.5 NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mM.[2][13]
2. Conjugation Reaction:
- Calculate the required volume of the Cy7.5 stock solution. A molar ratio of dye to protein between 10:1 and 20:1 is a good starting point, but this should be optimized for each specific protein.[2][13]
- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[15]
3. Purification:
- Separate the Cy7.5-protein conjugate from the unreacted dye and other byproducts. This is typically achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[3][13][14]
- Collect the fractions containing the labeled protein, which can be identified by their color and absorbance.
The following diagram illustrates the chemical reaction between a primary amine and a Cy7.5 NHS ester.
Protocol 2: Thiol-Reactive Labeling using Cy7.5 Maleimide
This protocol is designed for labeling biomolecules with free sulfhydryl (thiol) groups, such as those found in cysteine residues.[16]
1. Reagent Preparation:
- Protein Solution: Dissolve the protein at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, HEPES).[16] The buffer must be free of thiol-containing reagents.
- (Optional) Reduction of Disulfide Bonds: If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100x molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine) and incubate for 20-30 minutes at room temperature.[16] If DTT is used, it must be removed before adding the maleimide dye.
- Cy7.5 Maleimide Stock Solution: Prepare a 10 mM stock solution of Cy7.5 maleimide in anhydrous DMSO or DMF.
2. Conjugation Reaction:
- Add the Cy7.5 maleimide stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1.[15]
- Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[16]
- Incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.
3. Purification:
- Purify the conjugate using gel filtration, dialysis, or HPLC to remove unreacted dye.[16]
The diagram below shows the reaction between a thiol group and a Cy7.5 maleimide.
Conclusion
Cy7.5 is a powerful near-infrared fluorescent dye with significant advantages for biological research, particularly in the realm of in vivo imaging. Its high extinction coefficient, good quantum yield, and favorable spectral properties allow for sensitive detection with deep tissue penetration. By utilizing well-established conjugation protocols, researchers can effectively label a wide array of biomolecules, enabling detailed studies of their distribution, trafficking, and function in complex biological systems. This guide provides a foundational understanding and practical protocols to facilitate the successful integration of Cy7.5 into advanced research and drug development workflows.
References
- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]
- 5. luminicell.com [luminicell.com]
- 6. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. glpbio.com [glpbio.com]
- 10. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. interchim.fr [interchim.fr]
- 15. interchim.fr [interchim.fr]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
